N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core substituted at the 6-position with an acetamide group. The acetamide’s sulfur atom is linked to a spirocyclic 1,4,8-triazaspiro[4.5]deca-1,3-diene moiety bearing an 8-methyl and 3-phenyl group. The benzodioxin scaffold is known for conferring metabolic stability and bioavailability, as seen in anti-inflammatory analogs like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which exhibits potency comparable to ibuprofen .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-28-11-9-24(10-12-28)26-22(17-5-3-2-4-6-17)23(27-24)32-16-21(29)25-18-7-8-19-20(15-18)31-14-13-30-19/h2-8,15H,9-14,16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOBOYUORQHIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents under acidic or basic conditions.
Synthesis of the Triazaspirodecadiene Moiety: This involves the reaction of phenylhydrazine with cyclic ketones, followed by cyclization and functional group modifications.
Coupling Reactions: The benzodioxin and triazaspirodecadiene intermediates are coupled using thiol-based reagents to form the sulfanyl linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxin or triazaspirodecadiene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and hydroxylated derivatives.
Reduction: Alcohols, amines, and reduced sulfur compounds.
Substitution: Halogenated derivatives, alkylated products, and various substituted analogs.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multiple steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The general method includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acetamides and sulfonyl chlorides under controlled conditions. The resulting compounds are characterized using techniques such as:
- Proton Nuclear Magnetic Resonance (1H-NMR)
- Infrared Spectroscopy (IR)
- Carbon-Hydrogen-Nitrogen (CHN) Analysis
These methods confirm the structural integrity and purity of the synthesized compounds .
Anti-Diabetic Potential
Recent studies have focused on the anti-diabetic properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamides. The synthesized derivatives have been evaluated for their ability to inhibit α-glucosidase enzymes, which play a crucial role in carbohydrate metabolism. Inhibition of this enzyme can help manage blood glucose levels in Type 2 Diabetes Mellitus (T2DM) patients .
Neuroprotective Effects
Another significant application is in neuroprotection. Compounds derived from N-(2,3-dihydro-1,4-benzodioxin) structures have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition of AChE can enhance cholinergic function and potentially slow the progression of neurodegenerative diseases .
Antimicrobial Activity
Preliminary screenings suggest that certain derivatives exhibit antimicrobial properties against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance and the need for new antimicrobial agents .
Table: Summary of Key Studies
Detailed Findings
- Anti-Diabetic Study : In a controlled laboratory setting, a series of synthesized compounds were evaluated for their α-glucosidase inhibitory activity. The most potent compound showed an IC50 value significantly lower than that of standard drugs used for T2DM treatment.
- Neuroprotective Study : Compounds were tested on neuronal cell lines to assess their protective effects against oxidative stress-induced damage. Results indicated that certain derivatives not only inhibited AChE but also exhibited antioxidant properties.
- Antimicrobial Study : A range of synthesized compounds was screened against Gram-positive and Gram-negative bacteria. Results demonstrated varying degrees of efficacy, with some compounds showing activity comparable to traditional antibiotics.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Benzodioxin-Acetamide Scaffolds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide (ZINC1823608) :
This analog replaces the triazaspiro group with a thiadiazole ring and naphthalene substituent. While both compounds share the benzodioxin-acetamide backbone, the thiadiazole moiety may alter electronic properties and binding kinetics due to its planar structure and sulfur-rich environment . - N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide :
The triazole ring here differs from the triazaspiro system, reducing steric bulk. The pyridine substituent may enhance solubility or metal-coordination capabilities, contrasting with the phenyl group in the target compound .
Bioactivity Profiles
- Antibacterial Activity :
Benzodioxin-acetamides with oxadiazole substituents (e.g., compounds 8a-k in ) show potent antibacterial activity, likely due to membrane disruption or enzyme inhibition. The target compound’s triazaspiro group may offer broader-spectrum activity by targeting bacterial topoisomerases or kinases . - Anti-inflammatory Activity :
The benzodioxin-acetic acid analog () highlights the scaffold’s versatility, suggesting that substituting the acetic acid with a sulfanyl-acetamide-triazaspiro group could shift activity from cyclooxygenase inhibition to alternative pathways (e.g., kinase or protease modulation).
Computational and Experimental Comparison Metrics
Molecular Similarity Analysis
- Tanimoto and Dice Coefficients :
Using Morgan fingerprints, the target compound exhibits moderate similarity (Tanimoto ~0.5–0.7) to oxadiazole-containing analogs (). Lower similarity scores (<0.4) are observed with thiadiazole derivatives, emphasizing the triazaspiro group’s structural uniqueness .
Docking and Binding Affinity
- Triazaspiro vs. Oxadiazole :
Docking studies () suggest the triazaspiro moiety’s rigid conformation improves binding pocket occupancy compared to flexible oxadiazole derivatives. For example, the target compound’s predicted affinity for HDAC8 (similar to aglaithioduline in ) is 30% higher than oxadiazole analogs due to enhanced van der Waals interactions.
Key Research Findings and Data Tables
Table 1: Structural and Bioactivity Comparison
Table 2: Computational Similarity Metrics
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its therapeutic potentials and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The initial reaction with sulfonyl chlorides in an alkaline medium leads to the formation of sulfonamide derivatives. These derivatives can then be further reacted with various bromo-substituted acetamides to yield the target compound.
Synthesis Steps:
-
Formation of Sulfonamide :
- React 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chloride in the presence of a base.
- Purify the product through precipitation and filtration.
-
Coupling Reaction :
- Treat the sulfonamide with bromo-acetamides in a polar aprotic solvent like DMF.
- Utilize lithium hydride as a base to facilitate the reaction.
-
Characterization Techniques :
- Confirm structures using NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its potential as an anti-diabetic and neuroprotective agent.
-
Enzyme Inhibition :
- The compound exhibits significant inhibition against α-glucosidase and acetylcholinesterase enzymes.
- This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) by regulating glucose metabolism and neurotransmitter levels.
- Anti-apoptotic Effects :
Case Studies
Several case studies highlight the effectiveness of compounds derived from N-(2,3-Dihydro-1,4-benzodioxin) structures:
- Diabetes Management :
- Neuroprotection :
Table 1: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
